molecular formula C15H15N3O5S2 B2862443 (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide CAS No. 887201-67-4

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide

Cat. No.: B2862443
CAS No.: 887201-67-4
M. Wt: 381.42
InChI Key: CTBNOQNWVXFKII-ICFOKQHNSA-N
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Description

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide is a complex organic compound that belongs to the class of benzo[d]thiazole derivatives. These compounds are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties. The unique structure of this compound, which includes a benzo[d]thiazole moiety and a dioxine ring, makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide typically involves multiple steps. One common method starts with the preparation of the benzo[d]thiazole core, which can be synthesized through the cyclization of 2-aminobenzenethiol with α-haloketones. The allyl group is introduced via an allylation reaction, and the sulfamoyl group is added through sulfonation followed by amination. The final step involves the formation of the dioxine ring through a cyclization reaction with appropriate reagents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are crucial to achieving high purity and efficiency in the production process .

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.

    Substitution: Alkyl halides, aryl halides, polar aprotic solvents like dimethylformamide (DMF).

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted benzo[d]thiazole derivatives .

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide is used as a building block for the synthesis of more complex molecules.

Biology

Biologically, this compound has shown promise in antibacterial and antifungal studies. Its ability to inhibit the growth of certain bacterial and fungal strains makes it a potential candidate for the development of new antimicrobial agents .

Medicine

In medicine, the compound’s anticancer properties are of particular interest. Studies have shown that it can induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. Additionally, its anti-inflammatory properties are being explored for the treatment of various inflammatory diseases .

Industry

Industrially, this compound is used in the development of new materials with specific properties, such as enhanced thermal stability and electrical conductivity .

Mechanism of Action

The mechanism of action of (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide involves its interaction with various molecular targets. In cancer cells, it induces apoptosis by activating caspase pathways and inhibiting the NF-κB signaling pathway. Its antibacterial action is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes.

Comparison with Similar Compounds

Similar Compounds

    6-bromobenzo[d]thiazol-2(3H)-one: Known for its cytotoxic and antibacterial activities.

    Benzo[d]thiazol-2(3H)-one derivatives: These compounds share similar biological activities and are used in various medicinal chemistry applications.

Uniqueness

What sets (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide apart is its unique combination of a benzo[d]thiazole moiety and a dioxine ring, which imparts distinct chemical and biological properties. This combination enhances its stability, reactivity, and potential for diverse applications in scientific research and industry.

Properties

IUPAC Name

N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)-2,3-dihydro-1,4-dioxine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O5S2/c1-2-5-18-11-4-3-10(25(16,20)21)8-13(11)24-15(18)17-14(19)12-9-22-6-7-23-12/h2-4,8-9H,1,5-7H2,(H2,16,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTBNOQNWVXFKII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=COCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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